Mevastatin hydroxy acid sodium

説明

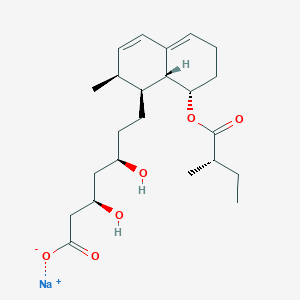

Mevastatin hydroxy acid sodium is a derivative of mevastatin, a compound belonging to the statin class of medications. Statins are widely known for their cholesterol-lowering properties. Mevastatin was initially isolated from the mold Penicillium citrinum by Akira Endo in the 1970s . It functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol .

準備方法

Synthetic Routes and Reaction Conditions

Mevastatin hydroxy acid sodium can be synthesized through a series of chemical reactions starting from mevastatin. The synthesis involves the hydrolysis of the lactone ring of mevastatin to form the hydroxy acid. This hydrolysis can be achieved using basic conditions, such as sodium hydroxide, at elevated temperatures . The resulting hydroxy acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using fungi such as Penicillium citrinum or Penicillium brevicompactum . The fermentation broth is then subjected to extraction and purification processes to isolate mevastatin, which is subsequently converted to its hydroxy acid sodium form through chemical synthesis.

化学反応の分析

Hydrolysis of the Lactone Prodrug

Mevastatin hydroxy acid sodium is generated via alkaline hydrolysis of the lactone prodrug (mevastatin). This reaction opens the lactone ring, forming a sodium carboxylate salt (Fig. 1):

Reaction Conditions

-

pH : Optimal hydrolysis occurs at alkaline pH (≥7.4), accelerating lactone ring opening .

-

Temperature : Typically conducted at 37°C (mimicking physiological conditions) .

| Parameter | Lactone Form (Mevastatin) | Hydroxy Acid Sodium Salt |

|---|---|---|

| Solubility | Low (lipophilic) | High (hydrophilic) |

| Bioavailability | Requires hydrolysis | Direct activity |

| Stability | Stable in acidic media | Stable in alkaline media |

This hydrolysis enhances water solubility, enabling systemic distribution and HMG-CoA reductase inhibition .

Enzymatic Inhibition Mechanism

The hydroxy acid sodium salt competitively inhibits HMG-CoA reductase by mimicking the tetrahedral intermediate of HMG-CoA (Fig. 2). Key features include:

-

Binding Affinity : 10,000× greater than the natural substrate due to structural similarity .

-

Active Site Interaction : The bicyclic decalin core binds the coenzyme A pocket, while the sodium carboxylate group stabilizes the enzyme’s catalytic domain .

Kinetic Parameters

pH-Dependent Equilibrium

The interconversion between lactone and hydroxy acid forms is reversible and pH-sensitive (Fig. 3):

Key Findings

-

Alkaline Conditions (pH 7.8) : >99% conversion to hydroxy acid sodium salt .

-

Acidic Conditions (pH 6.8) : ≤35% conversion, favoring lactone retention .

| pH | % Hydroxy Acid Form (24 h, 37°C) |

|---|---|

| 6.8 | 35% |

| 7.4 | 87% |

| 7.8 | 99% |

This equilibrium impacts pharmacokinetics, as lactones passively diffuse into cells, while hydroxy acids rely on transporters .

Degradation Pathways

This compound undergoes oxidative degradation under stress conditions:

-

Photolysis : UV exposure generates epoxy and ketone derivatives.

-

Thermal Degradation : At >40°C, decarboxylation and lactone reformation occur .

Stabilization Strategies

Interaction with Biological Thiols

The hydroxy acid form reacts with endogenous thiols (e.g., glutathione), forming disulfide adducts :

科学的研究の応用

Cholesterol Reduction

- Mechanism : Mevastatin hydroxy acid sodium inhibits HMG-CoA reductase, decreasing cholesterol synthesis in the liver. This leads to an increase in LDL receptor activity, resulting in lower plasma LDL cholesterol levels .

- Clinical Relevance : Although mevastatin was one of the first statins developed, its use has been largely superseded by other statins with better safety profiles.

Cancer Research

- Case Study : A study demonstrated that mevastatin could enhance the growth-inhibitory effects of butyrate on colorectal cancer cells (Caco-2). The combination treatment resulted in significant apoptosis induction and cell cycle arrest, highlighting its potential as an adjunct therapy in cancer treatment .

- Mechanism : The study found that mevastatin treatment led to upregulation of cell cycle inhibitors (p21 and p27) and downregulation of cyclin-dependent kinases (cdk4 and cdk6), suggesting a mechanism through which it enhances the effects of butyrate in inhibiting cancer cell proliferation .

DNA Synthesis Inhibition

- Research Findings : In laboratory studies, this compound has shown a concentration-dependent inhibition of DNA synthesis in various cell lines. At concentrations as high as 30 µM, significant reductions in DNA synthesis were observed, indicating its potential utility in research settings focused on cellular proliferation .

Analytical Applications

This compound is also utilized in analytical chemistry for method development and validation:

- Quality Control : It is employed in the quality control processes for pharmaceutical formulations due to its role as a reference material for analytical methods .

- Method Validation : The compound is used in developing analytical methods for other statins and related compounds, ensuring accuracy and reliability in pharmaceutical testing .

Table 1: Summary of Pharmacological Effects

| Application | Mechanism | Notes |

|---|---|---|

| Cholesterol Reduction | HMG-CoA reductase inhibition | Not widely used therapeutically |

| Cancer Treatment | Enhances butyrate effects on cancer cells | Induces apoptosis |

| DNA Synthesis Inhibition | Concentration-dependent inhibition | Significant at high concentrations |

Table 2: Side Effects Associated with this compound

| Side Effect | Description |

|---|---|

| Myopathy | Muscle pain and weakness |

| Hepatotoxicity | Liver damage potential |

| Gastrointestinal Issues | Nausea, abdominal pain |

作用機序

Mevastatin hydroxy acid sodium exerts its effects by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase . This inhibition prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonic acid, a critical step in the biosynthesis of cholesterol. As a result, hepatic cholesterol production is reduced, leading to increased uptake of low-density lipoprotein cholesterol from the bloodstream .

類似化合物との比較

Similar Compounds

Lovastatin: Another statin derived from fermentation processes, used to lower cholesterol levels.

Pravastatin: A derivative of mevastatin with similar cholesterol-lowering properties.

Simvastatin: A synthetic statin with a similar mechanism of action.

Uniqueness

Mevastatin hydroxy acid sodium is unique due to its specific structural features and its origin from natural fermentation processes. Unlike some synthetic statins, it retains the natural hydroxy acid form, which may contribute to its distinct pharmacological properties .

生物活性

Mevastatin hydroxy acid sodium, a derivative of mevastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis. This compound has garnered attention for its diverse biological activities beyond cholesterol-lowering effects, including anti-cancer properties, neuroprotective effects, and modulation of endothelial function. This article delves into the biological activity of this compound, supported by research findings and case studies.

This compound exerts its biological effects primarily through the inhibition of HMG-CoA reductase. This action leads to decreased levels of mevalonate, a precursor in the cholesterol synthesis pathway, and subsequently affects various cellular processes:

- Cell Cycle Regulation : Mevastatin has been shown to induce G0/G1 phase arrest in cancer cells, notably in colorectal carcinoma cell lines like Caco-2. The compound down-regulates cyclin-dependent kinases (cdk) and upregulates cell cycle inhibitors such as p21 and p27, promoting apoptosis in cancerous cells .

- Endothelial Function : Studies indicate that mevastatin enhances the expression of endothelial nitric oxide synthase (eNOS), leading to improved endothelial function and neuroprotection in models of cerebral ischemia. Chronic treatment with mevastatin has been associated with increased cerebral blood flow and reduced infarct size following ischemic events .

1. Anticancer Activity

Research has demonstrated that mevastatin synergistically enhances the antiproliferative effect of butyrate in colon cancer cells. The combination treatment not only suppressed cell growth but also induced apoptosis through specific molecular pathways .

2. Neuroprotection

In a murine model of stroke, mevastatin administration resulted in significant neuroprotection characterized by:

- Increased eNOS expression.

- Reduced infarct volume (up to 37% reduction with prolonged treatment).

- Improved neurological outcomes independent of cholesterol level changes .

3. Cardiovascular Benefits

Mevastatin's ability to modulate endothelial function through eNOS upregulation suggests potential cardiovascular benefits beyond lipid-lowering effects. This is particularly relevant for patients at risk for cardiovascular diseases .

Case Studies

特性

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O6.Na/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27;/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27);/q;+1/p-1/t14-,15-,17+,18+,19-,20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOJKEMXKOVVOH-AGNATJBLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587906 | |

| Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,8S,8aR)-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99782-89-5 | |

| Record name | Mevastatin hydroxy acid sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099782895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,8S,8aR)-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEVASTATIN HYDROXY ACID SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F346G86K5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。